molecular formula C8H8ClF3N2S B3283662 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine CAS No. 771571-63-2

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine

Cat. No. B3283662
CAS RN: 771571-63-2
M. Wt: 256.68 g/mol
InChI Key: UCWYEENFIWMFAZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine, also known as 2C-T-4, is a synthetic drug with hallucinogenic properties. It is a derivative of the phenethylamine class of compounds and is structurally related to the psychedelic drug 2C-T-7. 2C-T-4 was first synthesized by Alexander Shulgin in 1974 and is one of the most widely studied psychedelic compounds due to its unique pharmacological properties. It is a potent agonist at serotonin 5-HT2A receptors and has been investigated for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.

Scientific Research Applications

  • Application in Herbicide Production : The compound and its related derivatives are prominently used as intermediates in the production of herbicides. A study detailed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a significant pyridine derivative used in synthesizing pesticides, especially herbicides (Lu Xin-xin, 2006). This highlights the compound's relevance in the development of agricultural chemicals.

  • Applications in Pharmaceutical Research : The compound's derivatives also find applications in pharmaceutical research. A study mentioned the design and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which were evaluated for their in vitro anti-cancer activity, indicating the compound's relevance in medicinal chemistry (Catalin V. Maftei et al., 2016).

  • Structural and Theoretical Analysis : Further research delves into the structural and theoretical analysis of compounds involving 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine. For instance, a study conducted experimental and theoretical studies (FTIR, FT-NMR, UV–Visible, X-ray, and DFT) on a specific compound, offering insights into its structure and properties (Ç. Y. Ataol & Ö. Ekici, 2014).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,1-2,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWYEENFIWMFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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